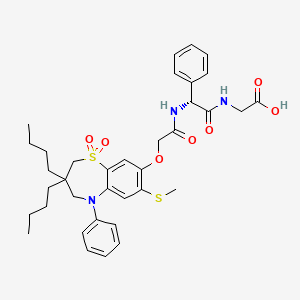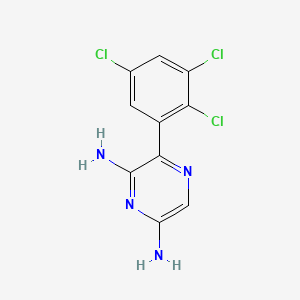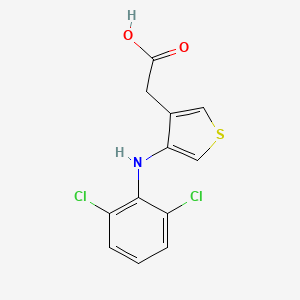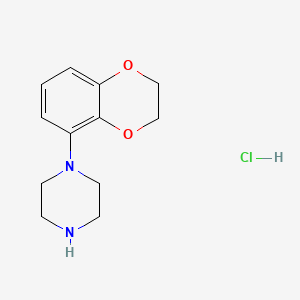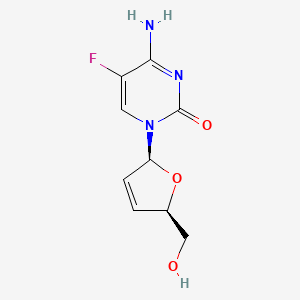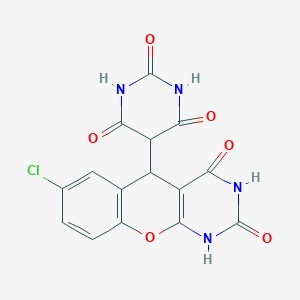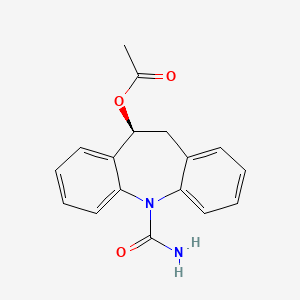
乙酰埃斯卡利巴zepine
概述
描述
- Chemically, it is a derivative of carbamazepine, belonging to the dibenzazepine class. Following oral administration, ESL is rapidly metabolized to its active form, eslicarbazepine , which acts primarily by enhancing slow inactivation of voltage-gated sodium channels .
Eslicarbazepine acetate: is an anticonvulsant medication approved for use in Europe and the United States.
科学研究应用
Clinical Use: Eslicarbazepine acetate is used to manage partial-onset seizures that are not adequately controlled with conventional antiepileptic therapy.
Chemistry: Researchers study its reactivity and pharmacokinetics.
Biology: Investigations explore its effects on neuronal excitability.
Medicine: Clinical trials assess its safety and efficacy.
Industry: Pharmaceutical companies focus on its formulation and delivery.
作用机制
Voltage-Gated Sodium Channels: Eslicarbazepine enhances slow inactivation of these channels, reducing neuronal excitability.
Molecular Targets: The active metabolite interacts with sodium channels in the central nervous system.
Pathways Involved: The exact pathways are still under investigation.
安全和危害
生化分析
Biochemical Properties
Eslicarbazepine acetate is converted to the active metabolite eslicarbazepine which carries out its anticonvulsant activity . This interaction with sodium channels inhibits repeated neuronal firing and stabilizes the inactivated state of these channels, thus preventing their return to the activated state during which seizure activity can occur .
Cellular Effects
Eslicarbazepine acetate exerts its effects on various types of cells, primarily neurons. By inhibiting the activity of voltage-gated sodium channels, eslicarbazepine acetate reduces the excitability of neurons, thereby reducing the likelihood of seizure activity . This influence on cell function impacts cell signaling pathways and can affect gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of eslicarbazepine acetate involves its conversion to eslicarbazepine, which then interacts with voltage-gated sodium channels . By stabilizing the inactivated state of these channels, eslicarbazepine prevents the channels from returning to the activated state, thus inhibiting repeated neuronal firing and reducing seizure activity .
Temporal Effects in Laboratory Settings
The effects of eslicarbazepine acetate in laboratory settings can change over time. For instance, the drug’s anticonvulsant activity can be observed shortly after administration due to its rapid conversion to eslicarbazepine . Over time, the drug’s effects may diminish as it is metabolized and eliminated from the body .
Dosage Effects in Animal Models
The effects of eslicarbazepine acetate can vary with different dosages in animal models . At lower doses, the drug may exert its anticonvulsant effects without causing significant side effects. At higher doses, toxic or adverse effects may be observed .
Metabolic Pathways
Eslicarbazepine acetate is rapidly and extensively metabolized to its major active metabolite, eslicarbazepine, via hydrolytic first-pass metabolism . Eslicarbazepine corresponds to about 92% of systemic exposure .
Transport and Distribution
After oral ingestion, eslicarbazepine acetate is rapidly absorbed and extensively metabolized to eslicarbazepine . Its volume of distribution is 2.7 L/kg, and plasma protein binding is somewhat less than 40% . These values relate to eslicarbazepine, the pharmacologically active metabolite of eslicarbazepine acetate .
Subcellular Localization
The subcellular localization of eslicarbazepine, the active metabolite of eslicarbazepine acetate, is primarily at the cellular membrane where it interacts with voltage-gated sodium channels . This interaction inhibits repeated neuronal firing and stabilizes the inactivated state of these channels, thus preventing their return to the activated state during which seizure activity can occur .
准备方法
Synthetic Routes: Eslicarbazepine acetate is synthesized from carbamazepine via acetylation. The acetoxy group is introduced at position 10 of the dibenzazepine ring.
Reaction Conditions: Specific synthetic conditions and reaction parameters are proprietary, but the overall process involves chemical modifications of carbamazepine.
Industrial Production: Details on industrial-scale production methods are not widely available in the public domain.
化学反应分析
Reactivity: Eslicarbazepine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary product of these reactions is the active metabolite, .
相似化合物的比较
Similar Compounds: Eslicarbazepine shares similarities with oxcarbazepine, which also behaves as a prodrug to licarbazepine.
Uniqueness: Unlike carbamazepine, eslicarbazepine has a modified side chain, leading to differences in metabolism and pharmacokinetics.
属性
IUPAC Name |
[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIALRBLEEWJACW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178308 | |
| Record name | Eslicarbazepine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water solubility of eslicarbazepine acetate is low at less than 1 mg/mL including at different pH values. Its main metabolite eslicarbazepine has a greater water solubility of 4.2 mg/mL. | |
| Record name | Eslicarbazepine acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Eslicarbazepine acetate is converted to the active metabolite eslicarbazepine which carries out its anticonvulsant activity. The exact mechanism of action is unknown, but it is thought to involve the inhibition of voltage-gated sodium channels. In in vitro electrophysiological studies, eslicarbazepine was shown to inhibit repeated neuronal firing by stabilizing the inactivated state of voltage-gated sodium channels and preventing their return to the activated state. In vitro studies also showed eslicarbazepine inhibiting T-type calcium channels, which likely also has a role in anticonvulsant activity. | |
| Record name | Eslicarbazepine acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
236395-14-5 | |
| Record name | Eslicarbazepine acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=236395-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eslicarbazepine acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0236395145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eslicarbazepine acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eslicarbazepine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(-)-10-Acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESLICARBAZEPINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEA68ZVB2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Eslicarbazepine acetate itself is a prodrug, meaning it is inactive until metabolized in the body. Its major active metabolite, Eslicarbazepine, exerts its antiepileptic effects primarily by stabilizing the inactivated state of voltage-gated sodium channels (VGSCs) []. This prevents the channels from returning to their active state, thereby inhibiting the repetitive firing of neurons that underlies epileptic seizures.
A: Yes, research suggests that ESL exhibits maintained use-dependent blocking effects in both human and experimental epilepsy models. Furthermore, it demonstrates significant add-on effects when used with Carbamazepine in human epilepsy [].
A: Studies have shown that ESL also inhibits Cav3.2 T-type Ca2+ channels. These channels are thought to play a crucial role in the process of epileptogenesis, which is the development of epilepsy [].
ANone: Eslicarbazepine acetate has the molecular formula C18H18N2O3 and a molecular weight of 310.34 g/mol.
A: Yes, various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC) have been used to characterize ESL and its formulations [, , ]. These techniques provide information about the drug's structural properties, crystallinity, and thermal behavior.
ANone: Eslicarbazepine acetate is not known to possess catalytic properties and is not used for catalytic applications. Its primary function is as a pharmaceutical drug.
A: Yes, computational studies, including molecular docking simulations, have been employed to investigate the interactions of ESL with its molecular targets, such as VGSCs and BACE1 []. These studies can provide insights into the binding affinities and molecular mechanisms of action.
A: ESL shares structural similarities with other dibenzazepine antiepileptic drugs like Carbamazepine and Oxcarbazepine. The S (+) enantiomer of licarbazepine, the active metabolite of ESL, is thought to be responsible for its enhanced efficacy and reduced side effects compared to the racemic mixture found in Oxcarbazepine []. The absence of the 10,11-epoxide group in ESL, unlike Carbamazepine, contributes to its lower drug interaction potential and improved neurological tolerability [].
A: Researchers have investigated various formulation strategies for ESL, including tablet formulations [, ], oral suspensions [, ], and formulations suitable for delivery via enteral feeding tubes []. These formulations aim to optimize drug solubility, dissolution rate, and bioavailability.
A: Studies indicate that ESL oral suspensions prepared with specific vehicles, such as a 50:50 v/v mixture of Ora-Sweet or Ora-Sweet SF with Ora-Plus, demonstrate good stability for up to two months when stored at room temperature or under refrigeration [, ].
ANone: Information about specific SHE regulations related to ESL research and manufacturing is not directly addressed in the provided research papers.
A: ESL is rapidly and extensively metabolized in the liver, primarily by esterases, into its major active metabolite, Eslicarbazepine (S-licarbazepine) [, , , ]. Minor metabolic pathways include oxidation to Oxcarbazepine and formation of R-licarbazepine [].
A: Studies indicate that food does not significantly impact the pharmacokinetics of ESL, making it convenient for once-daily dosing [, , ].
A: Research has identified that the enzyme AADAC plays a significant role in the hydrolysis of ESL to its active metabolite Eslicarbazepine in the human liver and intestines []. Notably, genetic variations (polymorphisms) in the AADAC gene can influence enzyme activity and potentially impact drug response [].
A: Yes, numerous clinical trials have demonstrated the efficacy of ESL as adjunctive therapy in adults with refractory focal-onset seizures. Significant reductions in seizure frequency and improved responder rates were observed compared to placebo, particularly at doses of 800mg and 1200mg once daily [, , , , , ].
A: Clinical trials have shown promising results for ESL monotherapy in adults with newly diagnosed focal-onset seizures, demonstrating good tolerability and effectiveness over the long term [, ]. Additionally, patients transitioning from controlled-release Carbamazepine monotherapy to ESL monotherapy showed comparable efficacy and safety profiles [].
A: Preliminary research suggests that ESL might hold promise in treating other neurological disorders, such as neuropathic pain, including diabetic neuropathic pain and postherpetic neuralgia. This is based on its similarities in structure and mechanism of action to Carbamazepine and Oxcarbazepine, which are known to be effective in these conditions [].
ANone: The provided research papers do not extensively discuss specific resistance mechanisms to ESL or cross-resistance with other antiepileptic drugs.
ANone: Information regarding the toxicology and safety profile of ESL is not included in this scientific Q&A, as the focus is on the scientific aspects of the compound.
ANone: The provided research papers primarily focus on conventional oral administration of ESL. Targeted drug delivery approaches are not discussed within the scope of these studies.
ANone: The provided research papers do not mention any specific biomarkers associated with ESL treatment response or adverse effects.
A: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) is commonly used for the quantification of ESL and its metabolites in biological samples, particularly plasma [, , , ].
A: Yes, enantioselective HPLC methods utilizing chiral stationary phases, such as beta-cyclodextrin columns, are employed to separate and quantify the individual enantiomers of ESL's metabolites, particularly S-licarbazepine and R-licarbazepine [].
ANone: The provided research papers do not delve into the environmental impact or degradation pathways of ESL.
A: ESL is known to have poor aqueous solubility, which can limit its dissolution rate and, consequently, its oral bioavailability []. Therefore, various formulation strategies, such as particle size reduction and the use of solubility enhancers, have been explored to improve its dissolution characteristics and enhance its therapeutic effectiveness [].
A: Yes, studies have investigated techniques like co-grinding ESL with other compounds such as tartaric acid or citric acid to form eutectic systems []. These eutectic mixtures exhibit lower melting points and enhanced dissolution rates compared to the pure drug, leading to improved bioavailability [].
A: Several research articles highlight the development and validation of analytical methods, particularly HPLC-UV methods, for the quantification of ESL and its metabolites in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples [, , , ]. The validation processes typically involve assessing parameters such as linearity, accuracy, precision, specificity, sensitivity, and robustness to ensure the reliability and reproducibility of the analytical data [, , , ].
ANone: The specifics of quality control and assurance measures implemented during the development, manufacturing, and distribution of ESL are not elaborated upon in the provided research papers.
ANone: The provided research papers do not delve into the immunogenicity or potential for immunological responses associated with ESL.
ANone: Specific details regarding ESL's interactions with drug transporters are not discussed in the provided research papers.
A: ESL exhibits a low potential for inducing or inhibiting major drug-metabolizing enzymes, particularly cytochrome P450 enzymes [, , ]. This characteristic contributes to its favorable drug interaction profile, making it a suitable option for patients on multiple medications [, , ].
ANone: The provided research papers do not provide specific details regarding the biocompatibility or biodegradability of ESL.
A: ESL is often compared to other antiepileptic drugs, such as Carbamazepine, Oxcarbazepine, lacosamide, levetiracetam, and pregabalin, in terms of efficacy, tolerability, and safety [, , , , , ]. The choice of one drug over another is influenced by factors such as the patient's individual characteristics, seizure type, potential for drug interactions, and tolerability profile [, , , , , ].
ANone: The provided research papers do not address the aspects of recycling or waste management specific to ESL.
ANone: The research papers do not explicitly discuss specific research infrastructure or resources used in ESL studies.
A: ESL, under the brand name Zebinix®, received approval from the European Medicines Agency (EMA) in 2009 for use as adjunctive therapy in adults with partial-onset seizures [, ]. Subsequently, it gained approval from the US Food and Drug Administration (FDA) in 2013 under the brand name Aptiom™ for the same indication [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








